![molecular formula C56H80O26 B1227459 Demethylchromomycin A3 CAS No. 86917-64-8](/img/structure/B1227459.png)
Demethylchromomycin A3
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Description
Demethylchromomycin A3 is a natural product found in Kitasatospora aburaviensis with data available.
Scientific Research Applications
Biosynthesis and Derivatives
Demethylchromomycin A3 is a derivative of chromomycin A3, an antitumor drug produced by Streptomyces griseus subsp. griseus. Research shows that chromomycin A3 has a complex structure, including a tricyclic aglycone and multiple sugar chains. The study of its biosynthesis led to the discovery of several new derivatives with potential antitumor activity (Menéndez et al., 2006).
Antitumor Properties
Demethylchromomycin A3, along with other chromomycin derivatives, has been found to possess significant antitumor properties. A study focusing on the antibiotic complex from Streptomyces aburaviensis PA-39856 highlighted the activities of these compounds against Gram-positive bacteria and leukemia in mice, emphasizing their potential in cancer therapy (Koenuma et al., 1988).
Interaction with DNA
Chromomycin A3 is known for its ability to bind to DNA, a property shared by its derivatives like demethylchromomycin A3. Studies have shown that chromomycin A3 binds to the minor groove of DNA, specifically at G/C-rich sequences. This binding is facilitated by divalent metal ions such as Mg2+, which play a crucial role in the antibiotic-DNA interaction. This feature is essential for understanding the antitumor mechanism of chromomycin A3 and its derivatives (Hou et al., 2004).
RNA Synthesis Inhibition
A notable application of demethylchromomycin A3 in scientific research is its role in inhibiting RNA synthesis. Chromomycin A3, from which it is derived, has been demonstrated to inhibit DNA-dependent RNA polymerase reaction, suggesting a potential mechanism by which it exerts its antitumor effects (Kaziro & Kamiyama, 1965).
properties
CAS RN |
86917-64-8 |
---|---|
Product Name |
Demethylchromomycin A3 |
Molecular Formula |
C56H80O26 |
Molecular Weight |
1169.2 g/mol |
IUPAC Name |
[6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C56H80O26/c1-20-33(78-39-18-36(52(25(6)74-39)76-27(8)58)81-37-15-32(60)46(63)22(3)71-37)14-30-12-29-13-31(53(70-11)51(68)45(62)21(2)57)54(50(67)43(29)49(66)42(30)44(20)61)82-40-17-34(47(64)24(5)73-40)79-38-16-35(48(65)23(4)72-38)80-41-19-56(10,69)55(26(7)75-41)77-28(9)59/h12,14,21-26,31-32,34-41,45-48,52-55,57,60-66,69H,13,15-19H2,1-11H3 |
InChI Key |
LKAAYCHLHTYRFV-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)C(=C4C(=C3C)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)C(=C4C(=C3C)O)O)O)O |
synonyms |
demethylchromomycin A3 |
Origin of Product |
United States |
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